3,5-Dimethylcyclohex-4-ene-1,2-dicarboxylic acid
Overview
Description
3,5-Dimethylcyclohex-4-ene-1,2-dicarboxylic acid is an organic compound with the molecular formula C10H14O4. It is a derivative of cyclohexene, featuring two carboxylic acid groups and two methyl groups at the 3 and 5 positions. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Mechanism of Action
Target of Action
It’s known that the compound can cause irritation to the respiratory system , suggesting that it may interact with proteins or receptors in the respiratory tract.
Mode of Action
It’s known that the compound can undergo oxidation and bromination reactions . These reactions result in the formation of β-epoxy anhydride, 5-hydroxy and 5-bromo γ-lactone acids, and cis-glycol .
Biochemical Pathways
The compound is involved in several chemical reactions. For instance, it undergoes a Diels-Alder reaction with 1,3-butadiene and maleic anhydride to produce 4-cyclohexene-cis-1,2-dicarboxylic anhydride . This product is then hydrolyzed to produce 4-cyclohexene-cis-1,2-dicarboxylic acid . The compound can also undergo oxidation by peroxyacetic acid, resulting in the formation of isomeric α- and β-oxides .
Pharmacokinetics
Given its chemical structure , it’s likely that the compound is lipophilic, which could influence its absorption and distribution in the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,5-dimethyl-4-cyclohexene-1,2-dicarboxylic acid. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability . Additionally, adequate ventilation is necessary when handling the compound to avoid inhalation and potential respiratory irritation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylcyclohex-4-ene-1,2-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexene ring. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of 3,5-Dimethylcyclohex-4-ene-1,2-d
Properties
IUPAC Name |
3,5-dimethylcyclohex-4-ene-1,2-dicarboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-5-3-6(2)8(10(13)14)7(4-5)9(11)12/h3,6-8H,4H2,1-2H3,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVDBGWHEBFPNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(CC(C1C(=O)O)C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10277347 | |
Record name | 3,5-dimethylcyclohex-4-ene-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10277347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5346-13-4 | |
Record name | NSC1791 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1791 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-dimethylcyclohex-4-ene-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10277347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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